molecular formula C18H25N3O3 B2819051 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-propylpentanamide CAS No. 946365-44-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-propylpentanamide

Cat. No.: B2819051
CAS No.: 946365-44-2
M. Wt: 331.416
InChI Key: WUGKEUOSCFFPQA-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also seems to have a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The rest of the structure includes various alkyl groups and an amide group.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antiurease, and Antioxidant Properties : Some compounds related to the furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These studies demonstrate that new compounds synthesized from furan derivatives possess significant antiurease and antioxidant activities, highlighting their potential for further biological and medicinal applications (Sokmen et al., 2014).

  • Antimicrobial Activity : Research into fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, which share structural similarities with the compound , found that these new compounds exhibited antimicrobial activity against various bacterial and fungal strains. This indicates the potential for furan derivatives to be used in the development of new antimicrobial agents (El-Shehry et al., 2020).

  • Photoinduced Oxidative Annulation : A study on the photoinduced direct oxidative annulation of furan derivatives demonstrated the creation of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, showcases the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic structures (Zhang et al., 2017).

Potential Applications in Material Science

  • Corrosion Inhibition : A derivative of pyridazine, which shares the furan component with the compound of interest, was studied for its effect on the corrosion inhibition of mild steel in hydrochloric acid. The study found that the compound effectively inhibited corrosion, suggesting that furan derivatives could be explored as corrosion inhibitors in material science applications (Ghazoui et al., 2017).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-6-14(7-4-2)18(23)19-11-12-21-17(22)10-9-15(20-21)16-8-5-13-24-16/h5,8-10,13-14H,3-4,6-7,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKEUOSCFFPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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